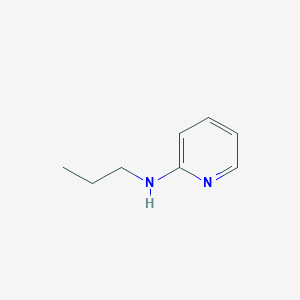

N-propylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-propylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-6-9-8-5-3-4-7-10-8/h3-5,7H,2,6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKNJMSYQSDBRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90531959 | |

| Record name | N-Propylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90531959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45815-08-5 | |

| Record name | N-Propylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90531959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for N Propylpyridin 2 Amine

Direct Synthesis Approaches

Direct methods aim to construct the target molecule in a single, efficient chemical transformation from readily available precursors. These approaches are often preferred for their atom economy and straightforward execution.

Amination reactions, particularly transition-metal-catalyzed cross-coupling reactions, are a powerful tool for forming the crucial carbon-nitrogen bond in N-propylpyridin-2-amine. These methods typically involve the reaction of a halo-substituted pyridine (B92270) with propylamine (B44156).

The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst to couple aryl halides with amines. wikipedia.org For the synthesis of this compound, a 2-halopyridine, such as 2-bromopyridine (B144113) or 2-chloropyridine, is reacted with propylamine in the presence of a palladium catalyst and a suitable ligand. researchgate.net The catalyst system often consists of a palladium source like palladium(II) acetate (B1210297) and a phosphine (B1218219) ligand, which is crucial for the efficiency of the catalytic cycle. wikipedia.orgresearchgate.net The reaction is performed in the presence of a strong base, such as sodium tert-butoxide, which facilitates the catalytic turnover. libretexts.org

Copper-catalyzed amination, an alternative to palladium-based systems, can also be employed. dovepress.com These reactions, sometimes referred to as Ullmann-type couplings, can be advantageous due to the lower cost of copper catalysts. dicp.ac.cn For instance, the reaction of 2,6-dichloropyridine (B45657) with propylamine can be facilitated by a copper(I) iodide catalyst, often accelerated by microwave irradiation to reduce reaction times and improve yields.

Another direct approach is through nucleophilic aromatic substitution (SNAr). In this method, a pyridine ring with a good leaving group (like a halogen) and activating electron-withdrawing groups is reacted with a nucleophile. For example, reacting 2,6-dichloropyridine with propylamine under basic conditions can lead to the selective substitution of one chlorine atom to yield 6-chloro-N-propylpyridin-2-amine, a derivative of the target compound.

| Method | Catalyst/Reagent | Starting Material | Amine Source | Conditions | Key Features |

| Buchwald-Hartwig | Pd(OAc)₂, Phosphine Ligand (e.g., dppp, XPhos) | 2-Bromopyridine | Propylamine | Base (e.g., NaOt-Bu), Toluene, 80-100°C | High yields, broad substrate scope, requires inert atmosphere. wikipedia.orgresearchgate.net |

| Copper-Catalyzed | CuI | 2,6-Dichloropyridine | Propylamine | Microwave irradiation, 180°C, 2h | Faster reaction times, uses less expensive metal catalyst. |

| SNAr | NaOH | 2,6-Dichloropyridine | Propylamine | Water, Sealed tube, 120°C, 16h | Classical, scalable method, particularly for activated pyridines. |

This strategy begins with 2-aminopyridine (B139424) and introduces the propyl group directly onto the amino nitrogen.

Direct N-alkylation with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) is a classical method. researchgate.net The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent. A significant challenge with this approach is the potential for over-alkylation, leading to the formation of the tertiary amine, N,N-dipropylpyridin-2-amine, and subsequent quaternization of the pyridine nitrogen, which can complicate purification and lower the yield of the desired secondary amine. researchgate.net

Reductive amination offers a more controlled alternative to direct alkylation. wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves the condensation of 2-aminopyridine with propanal (propionaldehyde) to form an intermediate imine, which is then reduced in situ to the final product. youtube.com The key to this method's success is the use of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which selectively reduces the imine C=N bond without reducing the starting aldehyde. masterorganicchemistry.com This approach effectively prevents the over-alkylation issues associated with using alkyl halides. masterorganicchemistry.com

| Method | Reagents | Starting Material | Alkyl Source | Conditions | Key Features |

| Direct Alkylation | Propyl halide (e.g., n-PrBr), Base (e.g., NaH) | 2-Aminopyridine | Propyl Halide | Aprotic solvent (e.g., THF, DMF) | Simple concept, risk of over-alkylation. researchgate.netresearchgate.net |

| Reductive Amination | Propanal, NaBH₃CN or NaBH(OAc)₃ | 2-Aminopyridine | Propanal | Mildly acidic (pH ~5), Methanol | Controlled mono-alkylation, avoids polyalkylation. masterorganicchemistry.comyoutube.com |

Multi-step Synthetic Strategies

When direct approaches are not feasible or when complex substitution patterns are required, multi-step syntheses are employed. These strategies involve the sequential modification of precursor molecules.

The synthesis can begin from a more basic pyridine or a substituted pyridine that undergoes a series of reactions. For example, a synthetic route could involve the Sonogashira cross-coupling of a bromo-substituted aminopyridine with an alkyne, followed by the hydrogenation of the resulting carbon-carbon triple bond to yield the saturated alkyl chain. nih.gov For instance, 6-bromo-4-methylpyridin-2-amine (B79504) can be coupled with but-3-yn-1-ol, and after further modifications and hydrogenation, a propyl-substituted aminopyridine is formed. nih.gov While not a direct synthesis of the titular compound, this illustrates the principle of building the alkyl group through precursor transformations.

Another multi-step approach could start with the synthesis of a substituted pyridine ring itself, followed by the introduction of the amino and propyl groups. ontosight.ai

In multi-step syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. chemistry.coach For aminopyridines, the exocyclic amino group is often protected.

Carbamates are the most common class of protecting groups for amines, with the tert-butyloxycarbonyl (Boc) group being widely used. masterorganicchemistry.comnih.gov The protection of the amino group in 2-aminopyridine can be achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk The resulting N-Boc-protected aminopyridine is stable to a wide range of reaction conditions, allowing for selective modifications at other positions of the pyridine ring. researchgate.net Once the desired transformations are complete, the Boc group is readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine. masterorganicchemistry.comfishersci.co.uk

This strategy is essential when, for example, a reaction requires a strong nucleophile or base that would otherwise react with the N-H bond of the secondary amine. researchgate.net

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |

| tert-Butyloxycarbonyl | Boc | Boc₂O, Base | Strong Acid (TFA, HCl) fishersci.co.uk | Stable to base, hydrogenation, nucleophiles. nih.gov |

| Carboxybenzyl | Cbz or Z | Benzyl Chloroformate | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com | Stable to acidic and mildly basic conditions. |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) masterorganicchemistry.com | Stable to acid and hydrogenation. |

Green Chemistry Principles in Synthesis

Efforts to make the synthesis of this compound and related compounds more environmentally benign focus on several core principles of green chemistry. ijnc.ir These include the use of safer solvents, improved energy efficiency, and the design of processes with higher atom economy. rasayanjournal.co.in

One approach is the use of alternative energy sources, such as microwave irradiation, which can significantly shorten reaction times and often lead to higher yields and cleaner reactions compared to conventional heating. ijnc.ir The copper-catalyzed amination mentioned earlier is an example where microwave assistance proves beneficial.

The development of one-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, is another key green strategy. d-nb.info Reductive amination is a classic example of a one-pot procedure that improves efficiency and reduces waste. wikipedia.org Similarly, designing catalytic systems that use earth-abundant and less toxic metals, such as iron, instead of precious metals like palladium, is an active area of research to enhance the sustainability of amination reactions. d-nb.info

Furthermore, replacing volatile organic solvents (VOSs) with greener alternatives like water or performing reactions under solvent-free conditions (mechanochemistry) are important goals. ijnc.irmdpi.comrsc.org Carrying out reactions in water, where possible, not only reduces environmental impact but can sometimes enhance reactivity due to hydrophobic effects. rsc.org

Catalytic Synthesis Routes

Catalytic methods are central to the synthesis of this compound and its derivatives, offering high efficiency and selectivity. The most prominent among these are palladium- and copper-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig and Ullmann-type aminations, respectively. These reactions typically involve the coupling of a halopyridine with propylamine.

Palladium-catalyzed Buchwald-Hartwig amination is a versatile method for forming the N-propylamino bond. The reaction of 2-bromopyridine with propylamine can be successfully performed using a catalyst system composed of palladium(II) acetate and a phosphine ligand, such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp), in the presence of a base like sodium tert-butoxide. These reactions can afford satisfactory to nearly quantitative yields, ranging from 55% to 98% for volatile amines. researchgate.net For more complex substrates, specialized phosphine ligands like XPhos and RuPhos have shown improved reactivity. nih.gov

Copper-catalyzed amination, or Ullmann condensation, provides an alternative, often more economical, route. For instance, the synthesis of 6-chloro-N-propylpyridin-2-amine has been achieved with high efficiency using a copper(I) iodide (CuI) catalyst. Microwave-assisted copper catalysis, in particular, has been shown to significantly reduce reaction times and improve yields. A reaction using a CuI catalyst in water in a sealed tube at 180°C for 2 hours can produce the chlorinated analog in approximately 94% yield.

Ruthenium complexes have also been employed for the N-alkylation of 2-aminopyridine with alcohols, following a "borrowing hydrogen" methodology. acs.orgresearchgate.net This process involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by reduction to the final N-alkylated amine.

A summary of representative catalytic systems is presented below.

Table 1: Catalytic Synthesis Routes for this compound and Derivatives

| Starting Material (Pyridine) | Amine/Alcohol | Catalyst System | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromopyridine | Propylamine | Pd(OAc)₂, dppp, NaOtBu | Toluene | 80°C | 55-98 | researchgate.net |

| 6-chloro-2,6-dichloropyridine | Propylamine | CuI | Water | 180°C, 2 h (Microwave) | ~94 | |

| 6-chloro-2,6-dichloropyridine | Propylamine | Pd(PPh₃)₄, Base | Toluene/Ethanol/Water | 120°C, 16 h (Reflux) | Variable | |

| 2-Aminopyridine | Benzyl Alcohol | [RuCl₂(p-cymene)]₂/NHC | Neat | 120°C, KOtBu | High | researchgate.net |

Solvent-Free and Eco-Friendly Methodologies

In line with the principles of green chemistry, several solvent-free and eco-friendly methods for the synthesis of 2-aminopyridine derivatives have been developed. These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

One notable approach is the multicomponent reaction (MCR) under solvent-free conditions. For example, a three-component reaction of an enaminone, malononitrile, and a primary amine at 80°C can yield 2-amino-3-cyanopyridine (B104079) derivatives. This method is simple, fast, and provides a clean route to substituted 2-aminopyridines. nih.gov

Ultrasound-assisted synthesis is another green technique that can accelerate reactions and improve yields. An FeF₃-catalyzed four-component reaction of a β-ketoester, an arylaldehyde, malononitrile, and an amine in polyethylene (B3416737) glycol (PEG-400), an environmentally benign solvent, has been successfully employed for the synthesis of N-substituted 2-aminopyridines under ultrasound irradiation. aurigeneservices.com

The use of water as a solvent is also a key aspect of green synthesis. A catalyst-free, three-component one-pot synthesis of related heterocyclic structures has been achieved by reacting primary amines, carbon disulfide, and 2-chloro-1,3-dicarbonyl compounds in water. scirp.org Furthermore, solvent- and halide-free methods, such as the reaction between pyridine N-oxides and dialkylcyanamides, offer an atom-economical route to pyridine-2-yl substituted ureas. rsc.org

Table 2: Eco-Friendly and Solvent-Free Synthesis of 2-Aminopyridine Derivatives

| Reaction Type | Reactants | Catalyst/Conditions | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Three-component | Enaminone, Malononitrile, Benzylamine | 80°C, 3 h | Solvent-free | 75 | nih.gov |

| Four-component | β-Ketoester, Aldehyde, Malononitrile, Amine | FeF₃, Ultrasound | PEG-400 | Good | aurigeneservices.com |

| Three-component | Primary amines, CS₂, 2-chloro-1,3-dicarbonyls | Catalyst-free | Water | High | scirp.org |

| C-H Functionalization | Pyridine N-oxide, Dialkylcyanamide | Heat | Solvent-free | 63-92 | rsc.org |

Yield Optimization and Purity Enhancement Techniques

Optimizing reaction yield and ensuring high purity are critical aspects of synthesizing this compound. This is typically achieved by carefully controlling reaction parameters and employing effective purification methods.

Yield optimization often involves the systematic adjustment of catalyst loading, temperature, reaction time, and reactant stoichiometry. For instance, in a base-promoted cascade reaction for synthesizing 2-aminopyridines, it was found that using NaOH as the base and a specific molar ratio of reactants (1:1.5) at room temperature provided the optimal yield. dicp.ac.cn Similarly, in an FeF₃-catalyzed multicomponent reaction, the catalyst loading was optimized to 10 mol% to achieve the highest product yield. aurigeneservices.com Raising the reaction temperature can sometimes slightly improve yields, but a balance must be struck to avoid the formation of side products. dicp.ac.cn

Following the synthesis, purification is essential to isolate this compound in a high-purity form. The most common techniques for purity enhancement are column chromatography and recrystallization. google.com Column chromatography using silica (B1680970) gel is frequently employed to separate the desired product from unreacted starting materials and byproducts. google.com The choice of eluent system (e.g., ethyl acetate/n-hexane) is critical for achieving good separation. mdpi.com High-Performance Liquid Chromatography (HPLC) is often used as an analytical technique to confirm the purity of the final compound, with a purity of ≥98% often being the target for research and pharmaceutical applications. The structural identity and integrity of the purified compound are typically verified using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Kinetic and Thermodynamic Considerations in Synthetic Pathways

The efficiency and outcome of synthetic routes to this compound are governed by underlying kinetic and thermodynamic principles. Understanding these factors can aid in reaction design and optimization.

Thermodynamically, the position of the equilibrium in the synthesis reaction plays a crucial role. In some cases, a reaction may be thermodynamically unfavorable, leading to low yields. For example, in the iridium-catalyzed remote hydroamination of an alkene with 6-fluoro-2-aminopyridine, the low yield was attributed to unfavorable thermodynamics rather than poor catalyst activity. nih.gov Adjusting the reaction temperature can sometimes shift the equilibrium and improve the selectivity for the desired product. nih.gov The solubility of the starting materials and the product in the chosen solvent is another important thermodynamic consideration, as it can significantly impact the reaction rate and the final yield, as well as the ease of purification. acs.org

Advanced Spectroscopic and Structural Elucidation Techniques for N Propylpyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-propylpyridin-2-amine, both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are essential for unambiguous assignment of all proton and carbon signals.

Based on the analysis of similar N-substituted aminopyridines and general principles of NMR, a predicted set of chemical shifts for this compound is presented below. The pyridine (B92270) ring protons are expected in the aromatic region, with the proton at position 6 being the most downfield due to the influence of the ring nitrogen. The propyl group protons would appear in the aliphatic region, with the methylene (B1212753) group attached to the amine nitrogen (H-1') being the most deshielded of the three.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 2 | C | - | ~158-160 |

| 3 | C-H | ~6.5-6.7 | ~108-110 |

| 4 | C-H | ~7.3-7.5 | ~137-139 |

| 5 | C-H | ~6.6-6.8 | ~113-115 |

| 6 | C-H | ~8.0-8.2 | ~148-150 |

| N-H | N-H | Broad, ~5.0-6.0 | - |

| 1' | N-CH₂ | ~3.1-3.3 (triplet) | ~45-48 |

| 2' | CH₂ | ~1.6-1.8 (sextet) | ~22-24 |

| 3' | CH₃ | ~0.9-1.0 (triplet) | ~11-13 |

While 1D NMR provides initial data, multi-dimensional techniques are crucial for confirming the molecular structure by establishing through-bond correlations. youtube.comsdsu.eduscience.gov

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to identify spin-coupled protons. sdsu.edu For this compound, strong cross-peaks would be expected between the adjacent protons of the propyl group: H-1'/H-2' and H-2'/H-3'. Additionally, correlations between adjacent aromatic protons on the pyridine ring (e.g., H-3/H-4, H-4/H-5, H-5/H-6) would definitively establish their sequence.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates proton signals with their directly attached carbon atoms, providing unambiguous C-H one-bond connectivity. diva-portal.org An HSQC spectrum would show a cross-peak connecting the ¹H signal of each C-H group to its corresponding ¹³C signal in the carbon spectrum. For instance, the proton signal at ~3.1-3.3 ppm would correlate with the carbon signal at ~45-48 ppm, confirming this as the N-CH₂ group.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for establishing longer-range connectivity (typically 2-3 bonds) between protons and carbons. researchgate.net This is particularly useful for identifying connections across heteroatoms or quaternary carbons. Key HMBC correlations for this compound would include a cross-peak between the N-CH₂ protons (H-1') and the C-2 carbon of the pyridine ring (~158-160 ppm), which would unequivocally confirm the attachment of the propyl group to the amino nitrogen at the C-2 position. Other important correlations would be seen between the N-H proton and carbons C-2 and C-1'.

Solid-State NMR (ssNMR) spectroscopy provides valuable information about the structure, dynamics, and intermolecular interactions of molecules in the solid phase. emory.eduwikipedia.org Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in solid samples these interactions provide rich structural detail. emory.edu For this compound, ssNMR could be applied to:

Characterize Polymorphism: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions, such as hydrogen bonding involving the N-H group.

Probe Intermolecular Interactions: Techniques like ¹H-¹³C cross-polarization magic-angle spinning (CP/MAS) can be used to study the proximity of different molecular groups. This would be particularly useful for analyzing the hydrogen-bonding network between the amine proton and the pyridine nitrogen of adjacent molecules in the crystal lattice.

Determine Ionization States: The chemical shifts, particularly of nitrogen and carbon atoms near the protonation sites, are highly sensitive to the ionization state. nih.gov ssNMR can definitively distinguish between the neutral amine and a protonated pyridinium (B92312) salt form.

Vibrational Spectroscopy Approaches

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. As a secondary aromatic amine, this compound would exhibit several characteristic absorption bands. wpmucdn.comorgchemboulder.comlibretexts.orgspectroscopyonline.com The IR spectrum of a secondary amine is distinguished from a primary amine by the presence of a single, weaker N-H stretching band, as opposed to the two bands seen for a primary amine's symmetric and asymmetric stretches. orgchemboulder.comspectroscopyonline.com

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350 - 3310 | N-H Stretch | Secondary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| 2960 - 2850 | C-H Stretch | Aliphatic (Propyl Group) |

| ~1600, ~1570, ~1470, ~1430 | C=C and C=N Ring Stretching | Pyridine Ring |

| 1335 - 1250 | C-N Stretch | Aromatic Amine |

| 910 - 665 | N-H Wag (Out-of-plane bend) | Secondary Amine |

Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. While IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the pyridine ring, which are often strong in Raman scattering but may be weak in the IR spectrum. researchgate.net

Table 3: Predicted Prominent Raman Shifts for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| 2960 - 2850 | C-H Stretch | Aliphatic (Propyl Group) |

| ~1030 and ~1000 | Symmetric Ring Breathing Modes | Pyridine Ring |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its molecular ion. chemguide.co.uk For this compound (C₈H₁₂N₂), the nominal molecular weight is 136 Da. Since the molecule contains an even number of nitrogen atoms (two), its molecular ion peak ([M]⁺) is expected at an even mass-to-charge ratio (m/z) of 136, consistent with the nitrogen rule. libretexts.org

The fragmentation of aliphatic amines is dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This process results in the formation of a stable, resonance-stabilized iminium cation. For this compound, the most favorable alpha-cleavage would be the loss of an ethyl radical (•CH₂CH₃, mass 29) from the propyl group. This would generate the base peak in the spectrum at m/z 107.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Formula | Predicted Origin | Notes |

|---|---|---|---|

| 136 | [C₈H₁₂N₂]⁺ | Molecular Ion ([M]⁺) | Parent ion |

| 107 | [C₆H₇N₂]⁺ | [M - C₂H₅]⁺ | Alpha-cleavage; loss of ethyl radical. Likely base peak. |

| 93 | [C₅H₅N₂]⁺ | [M - C₃H₇]⁺ | Loss of propyl radical. |

| 78 | [C₅H₄N]⁺ | Fragmentation of pyridine ring | Loss of aminopropyl group, followed by H loss. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its chemical formula.

Theoretical Data for this compound:

| Parameter | Value |

| Molecular Formula | C₈H₁₂N₂ |

| Monoisotopic Mass | 136.10005 u |

| Theoretical [M+H]⁺ | 137.10732 u |

This data is calculated based on the known atomic masses of the constituent elements and has not been experimentally verified in the cited literature.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) would be employed to elucidate the structure of this compound by fragmenting the precursor molecular ion and analyzing the resulting product ions. This fragmentation pattern provides a veritable fingerprint of the molecule, confirming the connectivity of its atoms. While specific experimental MS/MS data for this compound is not available, a predictive analysis suggests key fragmentation pathways.

Predicted Fragmentation Pathways:

A primary fragmentation would likely involve the cleavage of the bond between the propyl group and the amine nitrogen (alpha-cleavage), a common pathway for N-alkyl amines. Another expected fragmentation is the loss of a neutral ethene molecule from the propyl group via a McLafferty-type rearrangement, should the energetic requirements be met. Cleavage within the pyridine ring is also possible, though typically requires higher energy.

X-ray Crystallography Studies for Solid-State Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Methodologies

For this compound, which is a liquid at room temperature, single-crystal X-ray diffraction would necessitate its conversion into a suitable crystalline salt or co-crystal, or performing the diffraction experiment at a low temperature where the compound solidifies. The resulting data would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. At present, there are no published single-crystal X-ray diffraction studies for this compound in the Cambridge Structural Database.

Powder X-ray Diffraction for Polymorphism Analysis

Powder X-ray Diffraction (PXRD) is a key technique for the analysis of polycrystalline materials and is particularly important for identifying different crystalline forms, or polymorphs, of a compound. As this compound is a liquid under standard conditions, any PXRD studies would be contingent on its crystallization, potentially as different polymorphs of a salt or at cryogenic temperatures. Each polymorph would exhibit a unique diffraction pattern. There is no academic literature available detailing polymorphism studies on this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions characteristic of the 2-aminopyridine (B139424) chromophore. The n-π* and π-π* transitions of the pyridine ring will be influenced by the electron-donating amino group. The propyl substituent, being an alkyl group, is not expected to significantly alter the position of the main absorption bands, but may have a minor solvatochromic effect. Specific experimental UV-Vis absorption maxima for this compound are not documented in readily available literature.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. This compound itself is not chiral. However, if a chiral center were introduced, for instance by substitution on the propyl chain or by forming a chiral derivative, CD spectroscopy could be used to determine its absolute configuration and study its conformational properties in solution. There are currently no published studies on chiral derivatives of this compound or their analysis by CD spectroscopy.

Computational and Theoretical Investigations of N Propylpyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the intrinsic properties of N-propylpyridin-2-amine at the atomic and electronic levels. These computational methods are instrumental in predicting molecular structure, reactivity, and spectroscopic characteristics, providing a theoretical framework to complement experimental findings.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. DFT studies on this compound, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), would reveal the distribution of electron density and related electronic properties. nih.govnih.gov The presence of the electron-donating n-propyl group and the amino bridge influences the electronic environment of the pyridine (B92270) ring.

Natural Bond Orbital (NBO) analysis can elucidate the charge distribution across the molecule. researchgate.netuni-muenchen.de The nitrogen atom of the pyridine ring is expected to possess a significant negative charge, making it a potential site for electrophilic attack. Conversely, the amino nitrogen and the carbon atoms of the pyridine ring would exhibit a more complex charge distribution, influenced by both resonance and inductive effects. The molecular electrostatic potential (MEP) map would visually represent these charge distributions, with regions of negative potential (in red) highlighting areas susceptible to electrophilic interaction and positive potential regions (in blue) indicating sites for nucleophilic attack. researchgate.netresearchgate.net

Ab Initio Calculations for Molecular Properties

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide reliable predictions of molecular geometries and other properties. nih.gov Methods such as Møller–Plesset perturbation theory (MP2) can be used to obtain an optimized molecular structure of this compound. scispace.com These calculations would predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data for similar molecules. nih.gov

Vibrational frequency analysis, performed at the same level of theory, can predict the infrared and Raman spectra of the molecule. nih.govsemanticscholar.org This theoretical vibrational analysis is crucial for the assignment of experimentally observed spectral bands to specific molecular motions, such as the stretching and bending of C-H, C-N, and N-H bonds, as well as the characteristic vibrations of the pyridine ring. researchgate.netnih.govacs.org

Table 2: Predicted Geometrical Parameters of this compound from Ab Initio Calculations

| Parameter | Predicted Value (Å or °) |

|---|---|

| C-N (pyridine ring) | ~1.34 - 1.39 Å |

| C-N (amino bridge) | ~1.38 - 1.42 Å |

| N-H (amino) | ~1.01 Å |

| C-C (propyl chain) | ~1.53 Å |

| C-N-C bond angle (amino) | ~120° |

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. dergipark.org.trsemanticscholar.org For this compound, the HOMO is expected to be localized primarily on the aminopyridine moiety, reflecting the high electron density in this region. The LUMO is likely to be distributed over the pyridine ring, characteristic of a π* anti-bonding orbital. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. researchgate.netmdpi.com A smaller gap suggests that the molecule is more easily excitable and thus more reactive. DFT calculations can provide quantitative values for the HOMO and LUMO energies and the resulting energy gap, which can be correlated with the molecule's electronic absorption properties and its propensity to engage in chemical reactions. researchgate.netrsc.org

Table 3: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | ~ -5.5 to -6.5 | Relates to the ionization potential and the ability to donate electrons. |

| LUMO Energy | ~ -0.5 to 0.5 | Relates to the electron affinity and the ability to accept electrons. |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational dynamics and intermolecular interactions. iaea.org

Conformational Analysis and Dynamics

The n-propyl group in this compound introduces conformational flexibility. Rotations around the C-N bond connecting the propyl group to the amino nitrogen, as well as rotations within the propyl chain itself, can lead to various conformers. researchgate.net MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape and flexibility might influence its interactions with other molecules.

Intermolecular Interactions Modeling

MD simulations are particularly well-suited for modeling the intermolecular interactions of this compound in different environments, such as in solution or in the solid state. nih.gov These simulations can model hydrogen bonding interactions involving the amino N-H group and the pyridine nitrogen, as well as van der Waals interactions involving the propyl chain and the aromatic ring. By simulating the behavior of multiple this compound molecules, one can study aggregation and self-assembly processes, providing a molecular-level understanding of the substance's macroscopic properties. The electrostatic and dispersion components of these interactions are the primary drivers for binding and recognition processes. nih.govrsc.orgrsc.org

Theoretical Quantitative Structure-Activity Relationship (QSAR) Frameworks

Quantitative Structure-Activity Relationship (QSAR) models are computational methodologies that aim to correlate the structural or property descriptors of chemical compounds with their biological activities. nih.gov These models are pivotal in modern medicinal chemistry for predicting the activity of new molecules, thereby streamlining the drug discovery process. nih.govijpsr.com The fundamental principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its physicochemical and structural properties. wikipedia.org

For a hypothetical QSAR study of this compound and its analogs, a dataset of compounds with varying substituents on the pyridine ring and the propyl chain would be compiled. The biological activity, for instance, inhibition of a specific enzyme, would be experimentally determined for each analog. Subsequently, a variety of molecular descriptors would be calculated for each molecule. These descriptors can be broadly categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).

The process of developing a QSAR model involves several key steps:

Data Set Preparation: A diverse set of molecules with known activities is selected.

Descriptor Calculation: A wide range of molecular descriptors are computed for each molecule in the dataset.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are employed to establish a mathematical relationship between the descriptors and the biological activity. ijnrd.org

Model Validation: The predictive power of the generated QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

A hypothetical QSAR model for a series of this compound derivatives might reveal that specific electronic properties of the pyridine ring and the hydrophobicity of the N-alkyl substituent are critical for their biological activity. Such insights can guide the rational design of new, more potent analogs.

| Descriptor Type | Examples for this compound Analogs | Potential Impact on Activity |

| Electronic | Hammett constants (σ), Dipole Moment, Atomic Charges | Influences electrostatic interactions with the target receptor. |

| Steric | Molar Refractivity (MR), van der Waals Volume | Determines the fit of the molecule within the receptor's binding pocket. |

| Hydrophobic | Partition Coefficient (logP) | Affects the compound's ability to cross cell membranes and reach the target. |

| Topological | Connectivity Indices, Wiener Index | Encodes information about the branching and shape of the molecule. |

Docking Studies and Ligand-Receptor Modeling (purely theoretical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug design, docking is used to predict how a small molecule ligand, such as this compound, interacts with the binding site of a target protein. These theoretical studies are instrumental in elucidating the molecular basis of ligand-receptor recognition and in screening virtual libraries of compounds to identify potential drug candidates. mdpi.com

A theoretical docking study of this compound would first require a three-dimensional structure of the target receptor, which could be obtained from crystallographic data or generated through homology modeling. The this compound molecule would then be placed into the active site of the receptor using a docking algorithm. This algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. jscimedcentral.com

The results of a docking simulation can provide valuable insights into the binding mode of this compound, including:

Key intermolecular interactions: Identifying specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues in the receptor's active site.

Binding conformation: Predicting the three-dimensional arrangement of the ligand when it is bound to the receptor.

Binding affinity: Estimating the strength of the interaction between the ligand and the receptor.

For instance, a hypothetical docking study might reveal that the pyridine nitrogen of this compound acts as a hydrogen bond acceptor with a specific amino acid residue, while the propyl group fits into a hydrophobic pocket within the active site. This information can be used to design modifications to the this compound structure that could enhance its binding affinity and selectivity for the target receptor. mdpi.com

| Interaction Type | Potential Interacting Residues in a Receptor | Functional Group in this compound |

| Hydrogen Bond | Asp, Glu, Gln, Asn, Ser, Thr | Pyridine Nitrogen, Amine Hydrogen |

| Hydrophobic | Ala, Val, Leu, Ile, Phe, Trp | Propyl Chain, Pyridine Ring |

| π-π Stacking | Phe, Tyr, Trp, His | Pyridine Ring |

| Cation-π | Lys, Arg | Pyridine Ring |

Spectroscopic Data Prediction and Validation through Computational Methods

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. rsc.orgresearchgate.net These theoretical predictions can be invaluable for the structural elucidation of newly synthesized compounds and for the validation of experimental data.

For this compound, quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict its spectroscopic characteristics. By calculating the optimized molecular geometry and the corresponding electronic structure, it is possible to simulate its NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR), and fragmentation patterns (MS).

¹H and ¹³C NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of the different protons and carbon atoms in the this compound molecule. These predicted values can then be compared with the experimentally obtained NMR spectra to confirm the compound's structure. Discrepancies between the predicted and experimental data can often be rationalized by considering solvent effects or conformational dynamics.

Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies of the different bonds within the this compound molecule. This allows for the prediction of the positions of the characteristic absorption bands in the IR spectrum, such as the N-H stretch, C-H stretches of the propyl group and the pyridine ring, and the C=N and C=C stretching vibrations of the pyridine ring.

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can be used to calculate the stability of different fragment ions that might be formed during the mass spectrometry experiment. This can help in the interpretation of the observed fragmentation pattern and in confirming the molecular weight of this compound.

The validation of these computational predictions is achieved by direct comparison with experimentally acquired spectroscopic data. A good correlation between the theoretical and experimental spectra provides strong evidence for the correct structural assignment of the molecule.

| Spectroscopic Technique | Predicted Parameter for this compound | Corresponding Structural Feature |

| ¹H NMR | Chemical Shifts (ppm) | Protons on the pyridine ring and the propyl chain |

| ¹³C NMR | Chemical Shifts (ppm) | Carbon atoms of the pyridine ring and the propyl chain |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | N-H bond, C-H bonds, C=N and C=C bonds |

| Mass Spectrometry | m/z of Fragment Ions | Fragmentation pattern of the molecule |

Reaction Chemistry and Mechanistic Exploration Involving N Propylpyridin 2 Amine

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of N-propylpyridin-2-amine is characterized by the nucleophilic nature of its exocyclic nitrogen atom and the basic properties inherent to both of its nitrogen atoms.

The lone pair of electrons on the exocyclic secondary amine nitrogen makes this compound a potent nucleophile. This reactivity is central to its participation in various bond-forming reactions, including alkylation and acylation.

Alkylation: Like other secondary amines, this compound can react with alkyl halides in a nucleophilic aliphatic substitution reaction. wikipedia.org The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This reaction results in the formation of a tertiary amine. However, a significant challenge in the alkylation of amines is the potential for overalkylation. libretexts.org The tertiary amine product is also nucleophilic and can react with another molecule of the alkyl halide to form a quaternary ammonium (B1175870) salt, a process known as the Menshutkin reaction. wikipedia.org To achieve selective monoalkylation, specific strategies such as using N-aminopyridinium salts as ammonia (B1221849) surrogates in a process termed "self-limiting alkylation" have been developed for related systems. nih.govchemrxiv.org In this method, alkylation occurs via a highly nucleophilic pyridinium (B92312) ylide intermediate, and the resulting N-alkyl-N-pyridinium amine is a less reactive nucleophile, thus preventing overalkylation. nih.gov

Acylation: this compound readily undergoes acylation when treated with acylating agents like acyl chlorides or anhydrides. The nucleophilic nitrogen attacks the electrophilic carbonyl carbon, leading to the formation of an N-propyl-N-pyridin-2-yl amide. These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) that is formed, shifting the equilibrium toward the product side. youtube.com The choice of acylating agent and reaction conditions can be tailored to achieve high yields of the desired amide. N-acetylation, a common form of acylation, is a widespread reaction in organic chemistry for installing acetyl groups. mdpi.com Selective acylation of primary amines in the presence of secondary amines has been achieved using specialized reagents, highlighting the nuanced reactivity differences that can be exploited in synthesis. researchgate.net

Table 1: Nucleophilic Reactions of this compound This table is illustrative and based on the general reactivity of secondary amines and 2-aminopyridine (B139424) derivatives.

| Reaction Type | Electrophile | General Product | Notes |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R'-X) | Tertiary Amine | Can lead to overalkylation, forming a quaternary ammonium salt. wikipedia.orglibretexts.org |

| N-Acylation | Acyl Chloride (R'-COCl) | Amide | Typically performed with a base to neutralize HCl byproduct. youtube.com |

| N-Acylation | Acid Anhydride ((R'-CO)₂O) | Amide | Forms a carboxylic acid as a byproduct. |

This compound possesses two basic nitrogen atoms: the sp²-hybridized endocyclic (pyridine) nitrogen and the sp³-hybridized exocyclic (amino) nitrogen. The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH); a higher pKaH value corresponds to a stronger base. masterorganicchemistry.comcsusm.edu

The electron-donating nature of the propyl group increases the electron density on the exocyclic nitrogen, making it more basic than the parent 2-aminopyridine. Generally, aliphatic amines are stronger bases than aromatic amines because the lone pair on the nitrogen in aromatic amines can be delocalized into the aromatic ring system. utexas.edu In this compound, the exocyclic nitrogen is not directly part of the aromatic system, but the endocyclic nitrogen's lone pair is in an sp² orbital and is not part of the aromatic sextet, making it available for protonation. libretexts.org However, studies on aminopyridines have shown that protonation preferentially occurs at the endocyclic (ring) nitrogen. nih.gov This is because the resulting positive charge can be better stabilized through resonance within the pyridinium ring.

The pKaH of simple alkylamines is typically in the range of 9.5 to 11.0. alfa-chemistry.comengineeringtoolbox.com For example, propylamine (B44156) has a pKaH of 10.69. alfa-chemistry.com Pyridine itself is a much weaker base, with a pKaH of 5.25. utexas.edu The presence of the amino group at the 2-position significantly increases the basicity compared to pyridine. The pKaH of the conjugate acid of this compound is expected to be higher than that of pyridine due to the influence of the N-propylamino group.

Table 2: Comparative pKa Values of Conjugate Acids (pKaH)

| Compound | pKa of Conjugate Acid (pKaH) | Reference |

|---|---|---|

| Propylamine | 10.69 | alfa-chemistry.com |

| Methylamine | 10.64 | utexas.edu |

| Ammonia | 9.26 | utexas.edu |

| Aniline (B41778) | 4.63 | utexas.edu |

| Pyridine | 5.25 | utexas.edu |

Metal-Catalyzed Transformations

The nitrogen atoms in this compound can coordinate to metal centers, enabling its participation in a variety of metal-catalyzed reactions. The pyridyl group, in particular, can act as a directing group, facilitating transformations at specific sites on the molecule. rsc.orgresearchgate.net

This compound is a suitable substrate for C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed reaction forms a carbon-nitrogen bond between an amine and an aryl halide (or pseudohalide). nih.gov In this context, this compound would serve as the nucleophilic amine component, reacting with an aryl halide to produce an N-aryl-N-propylpyridin-2-amine.

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst. The choice of palladium precursor, phosphine (B1218219) ligand (e.g., Xantphos), and base (e.g., Cs₂CO₃, NaOtBu) is crucial for reaction efficiency. nih.govresearchgate.net A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with various volatile amines has been developed, highlighting the utility of this reaction for synthesizing a range of substituted aminopyridines. nih.govfigshare.com

Beyond palladium, other transition metals like copper are also effective for C-N bond formation. For instance, CuFe₂O₄ superparamagnetic nanoparticles have been used to catalyze the coupling of 2-aminopyridines with trans-chalcones. nih.gov

Table 3: Metal-Catalyzed Cross-Coupling Involving 2-Aminopyridine Scaffolds

| Reaction Name | Catalyst System (Example) | Coupling Partners | Product Type | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 2-Aminopyridine derivative + Aryl Halide | N-Aryl-2-aminopyridine | wikipedia.orgresearchgate.net |

| Copper-Catalyzed Coupling | CuFe₂O₄ nanoparticles / I₂ | 2-Aminopyridine + trans-Chalcone | Aroylimidazo[1,2-a]pyridine | nih.gov |

| Rhodium-Catalyzed Annulation | Rh(III) complex / Cu(II) oxidant | N-Aryl-2-aminopyridine + Propargylic alcohol | Indole derivative | rsc.org |

Hydrogenation: The pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) ring through catalytic hydrogenation. This transformation is a powerful method for converting flat, aromatic N-heterocycles into sp³-rich saturated structures, which are valuable scaffolds in medicinal chemistry. chemrxiv.org The hydrogenation of pyridines can be challenging due to the aromatic stability of the ring and its potential to act as a catalyst poison. chemrxiv.org

Various catalysts, both heterogeneous and homogeneous, have been employed for this purpose. Common heterogeneous catalysts include platinum oxide (PtO₂), palladium on carbon, and rhodium on carbon, often requiring elevated pressures of hydrogen and acidic conditions. rsc.orgresearchgate.net Homogeneous catalysts, such as specific iridium(III) complexes, have been developed for the robust and selective ionic hydrogenation of pyridines under milder conditions, showing tolerance for a wide range of sensitive functional groups. chemrxiv.org The hydrogenation can sometimes be interrupted to yield partially saturated intermediates, which can be trapped by nucleophiles to create more complex products. nih.govresearchgate.net

Dehydrogenation: The reverse reaction, dehydrogenation, is also a significant transformation. While the dehydrogenation of the aromatic pyridine ring is energetically unfavorable, the N-propylamino moiety can potentially undergo dehydrogenation. Catalytic acceptorless dehydrogenation of primary or secondary amines can lead to the formation of imines or nitriles, releasing hydrogen gas. nih.govrsc.org This type of reaction is often catalyzed by ruthenium or other transition metal complexes. For example, N-heteroaromatic alkylamines can be converted to corresponding carbonyls via imino intermediates under certain conditions. nih.gov

Acid-Base Chemistry and Protonation Equilibria

The acid-base properties of this compound are defined by the presence of two basic nitrogen centers. The equilibrium between the neutral molecule and its protonated forms is a key aspect of its chemistry.

As discussed in section 5.1.2, both the endocyclic and exocyclic nitrogens can accept a proton. However, extensive experimental and computational studies on 2-aminopyridine and its derivatives have established that protonation occurs preferentially at the endocyclic pyridine nitrogen (N1). nih.gov

Protonation Equilibrium: this compound + H⁺ ⇌ [this compound-H]⁺

The protonation of the ring nitrogen leads to the formation of a pyridinium ion. This cation is stabilized by resonance, which delocalizes the positive charge over the aromatic ring. Protonation at the exocyclic nitrogen would result in a localized positive charge on that nitrogen, which is a less stable arrangement. This preference for ring protonation has a significant impact on the molecule's subsequent reactivity. For instance, protonation of the pyridine nitrogen decreases the aromaticity of the ring and can act as a "chemical switch," inhibiting certain thermal reactions. nih.gov Furthermore, once the pyridine nitrogen is protonated, the electron-withdrawing effect of the positively charged ring reduces the nucleophilicity of the exocyclic amino group, making it less likely to participate in nucleophilic reactions.

pKa Determination Methodologies

Common methods for pKa determination include:

Potentiometric Titration : This is one of the most widely used methods due to its simplicity and accuracy. It involves dissolving the amine in a solvent (typically water) and titrating it with a standard acid solution (e.g., HCl). The pH of the solution is monitored with a pH meter as the acid is added. A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where the concentrations of the protonated amine (conjugate acid) and the free amine are equal.

UV-Visible Spectrophotometry : This method is applicable if the protonated and non-protonated forms of the amine have distinct ultraviolet or visible absorption spectra. The absorbance of a solution of the amine is measured at a fixed wavelength across a range of pH values. The pKa is then calculated from the changes in absorbance as the equilibrium shifts between the basic and acidic forms.

Computational Methods : Quantum chemical calculations provide a theoretical means to estimate pKa values. Methods like Density Functional Theory (DFT) can be used to calculate the Gibbs free energy change (ΔG) for the protonation reaction in a simulated solvent environment. The pKa can then be derived from this thermodynamic data. These computational approaches are valuable for predicting the pKa of novel compounds or when experimental determination is challenging.

Table 1: Comparison of pKa Determination Methodologies

| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Potentiometric Titration | Measures change in potential (pH) during neutralization with an acid. | High precision, simple, low cost. | Requires sufficient sample solubility and purity. |

| UV-Visible Spectrophotometry | Measures change in light absorbance at different pH values. | Requires very small amounts of sample, high sensitivity. | Compound must have a chromophore near the ionizing group. |

| Computational Chemistry | Calculates the free energy of the protonation reaction. | No physical sample needed, can be applied to theoretical structures. | Accuracy depends on the level of theory and solvent model used. |

Buffer System Applications in Chemical Reactions

A buffer solution resists changes in pH upon the addition of an acid or a base. It consists of a weak acid and its conjugate base or, as would be the case for this compound, a weak base and its conjugate acid. The effectiveness of a buffer is centered around the pKa of its acidic component. The optimal buffering range for a given system is typically at a pH equal to the pKa ± 1.

Given that the pKa of 2-aminopyridine is approximately 6.86, this compound is expected to have a pKa in a similar, slightly more basic range. This would make it potentially useful as a buffer component for reactions that need to be maintained under near-neutral to slightly basic conditions (pH ~6.5-8.0).

To create a buffer, this compound (the weak base, B) would be mixed with a salt of its conjugate acid (BH⁺), such as N-propylpyridin-2-ammonium chloride. The equilibrium that governs the buffer action is:

B + H₂O ⇌ BH⁺ + OH⁻

If a strong acid (H⁺) is added, it is neutralized by the weak base: B + H⁺ → BH⁺

If a strong base (OH⁻) is added, it is neutralized by the conjugate acid: BH⁺ + OH⁻ → B + H₂O

While this compound possesses the requisite chemical properties to function as a buffer component, its specific applications for this purpose are not widely documented in scientific literature. Its use would be dictated by factors such as its pKa, solubility in the reaction medium, and potential for interfering with the desired chemical transformation.

Oxidation and Reduction Processes

The chemical reactivity of this compound includes both oxidation and reduction processes, which can target either the pyridine ring or the exocyclic amino group.

Oxidation: The 2-aminopyridine moiety is generally more resistant to oxidation than its carbon analogue, aniline. nih.gov However, oxidation can still occur under specific conditions.

N-Oxidation of the Pyridine Ring : The nitrogen atom of the pyridine ring can be oxidized using reagents like hydrogen peroxide or peroxy acids (e.g., m-CPBA) to form the corresponding N-oxide. This transformation increases the electron deficiency of the pyridine ring, altering its reactivity.

Oxidation of the Amino Group : The exocyclic secondary amine can be a target for oxidation, although it is less susceptible than in aniline derivatives. nih.gov Strong oxidizing agents could potentially lead to the formation of nitroso or nitro compounds. The oxidation of aminopyridines to nitropyridines has been reported. acs.org Furthermore, oxidative reactions involving derivatives like 2-aminopyridine-3-sulfonyl chlorides can proceed in the presence of air. researchgate.net

Reduction: Reduction reactions primarily target the aromatic pyridine ring.

Catalytic Hydrogenation : The pyridine ring of this compound can be reduced to a piperidine ring. This is typically achieved through catalytic hydrogenation using catalysts such as platinum, palladium, or rhodium under hydrogen pressure. acs.org This reaction converts the aromatic heterocycle into a saturated one, drastically changing the compound's geometry and basicity. The product of this reaction would be N-propylpiperidin-2-amine.

Reductive Alkylation : While not a reduction of the compound itself, reductive alkylation is a key synthetic route for its formation from 2-aminopyridine. This process involves the reaction of 2-aminopyridine with propanal to form a Schiff base, which is then reduced in situ (e.g., with formic acid or sodium borohydride) to yield this compound. researchgate.net

Polymerization Mechanisms (if applicable as a monomer)

This compound is not typically employed as a monomer in common polymerization pathways. The structure of aminopyridine presents challenges for direct polymerization. For instance, an oxidative coupling mechanism, similar to the one used to synthesize polyaniline, is not feasible for aminopyridine because the pyridine ring is electron-deficient, which deactivates it towards electrophilic attack. researchgate.net

Polymerization involving aminopyridine units generally requires more specialized methods:

Palladium-Catalyzed Amination : Polymers containing aminopyridine can be synthesized through the Pd-catalyzed self-amination of a suitably functionalized monomer, such as bromo-aminopyridine. researchgate.net In this approach, one molecule's amino group displaces the bromine atom on another molecule, forming a C-N bond and extending the polymer chain.

Modification of Existing Polymers : 2-aminopyridine can be grafted onto existing polymer backbones that contain reactive groups. For example, it has been used in the modification of inulin, a natural polysaccharide. mdpi.com

Therefore, while this compound itself is not a direct monomer for common polymerization techniques, its core structure can be incorporated into polymers through the synthesis and subsequent polymerization of more complex, functionalized monomers.

Reaction Kinetics and Thermodynamics Analysis

A comprehensive understanding of the chemical behavior of this compound requires analysis of its reaction kinetics and thermodynamics.

Reaction Kinetics: Kinetic studies measure the rate of a chemical reaction and provide insight into the reaction mechanism. For a reaction involving this compound, a kinetic analysis would determine the reaction order with respect to each reactant, the rate constant (k), and the activation energy (Ea).

For example, in a nucleophilic substitution reaction where the amine attacks an electrophile, the rate could be determined by monitoring the disappearance of a reactant or the appearance of a product over time using techniques like spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC). The reaction kinetics of various amines have been studied extensively in contexts such as CO2 capture, where pseudo-first-order rate constants are often determined using stopped-flow techniques. bohrium.com Such methods could be applied to quantify the reactivity of this compound.

Thermodynamics Analysis: Thermodynamic analysis quantifies the energy changes associated with a reaction, determining its spontaneity and equilibrium position. Key parameters include:

Enthalpy of Reaction (ΔH) : The heat absorbed or released during a reaction.

Entropy of Reaction (ΔS) : The change in disorder or randomness.

Gibbs Free Energy of Reaction (ΔG) : Determines the spontaneity of a reaction (ΔG = ΔH - TΔS).

While specific thermodynamic data for reactions of this compound are scarce, data for the parent compound, 2-aminopyridine, provide a useful reference. Thermodynamic properties like heat capacity and the enthalpy of phase transitions have been precisely measured for 2-aminopyridine using adiabatic calorimetry. asianpubs.orgresearchgate.net Furthermore, the thermodynamics of its dissolution in various solvents have been investigated to understand solute-solvent interactions. acs.org

Table 2: Selected Thermodynamic Properties of 2-Aminopyridine (Parent Compound)

| Property | Value | Reference |

|---|---|---|

| Melting Temperature | (330.43 ± 0.01) K | asianpubs.org |

| Molar Enthalpy of Fusion | (18.33 ± 0.05) kJ mol⁻¹ | asianpubs.org |

| Molar Entropy of Fusion | (55.53 ± 0.14) J K⁻¹ mol⁻¹ | asianpubs.org |

This data for 2-aminopyridine serves as a baseline for estimating the thermodynamic behavior of its N-propyl derivative.

Applications of N Propylpyridin 2 Amine in Organic Synthesis and Catalysis

Role as a Ligand in Transition Metal Catalysis

The efficacy of N-propylpyridin-2-amine as a ligand stems from its ability to act as a bidentate chelator. The lone pair of electrons on the pyridine (B92270) nitrogen, which is not part of the aromatic system, and the lone pair on the secondary amine nitrogen can coordinate to a single metal center. libretexts.orgjscimedcentral.com This chelation forms a stable five-membered ring with the metal, enhancing the stability and modulating the reactivity of the resulting complex. This structural motif is common in a variety of late transition metal catalysts used for reactions like olefin polymerization. mdpi.com The amino-pyridine ligand scaffold has been widely adopted for base metal catalysis, particularly with metals like iron and copper. nsf.gov

Homogeneous Catalysis Applications

In homogeneous catalysis, where the catalyst and reactants are in the same phase, this compound and its derivatives serve as effective ligands for a range of transition metals, including ruthenium, iron, nickel, and palladium. nsf.govacs.orgresearchgate.net These metal complexes have demonstrated high activity in various transformations. For instance, ruthenium complexes bearing 2-(aminomethyl)pyridine-phosphine ligands are highly active for the transfer hydrogenation of ketones to alcohols. acs.org

The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the amine or the pyridine ring, which in turn influences the catalytic activity and selectivity of the metal center. mdpi.com Pyridine-armed macrocycles have been complexed with Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ to create catalysts with potential applications in oxidation reactions. nih.gov Iron complexes with amino-pyridine ligands have been successfully employed as catalysts for Atom Transfer Radical Polymerization (ATRP) of substrates like styrene. nsf.gov

| Catalytic Reaction | Metal Center | Role of Amino-Pyridine Ligand | Example System |

|---|---|---|---|

| Transfer Hydrogenation | Ruthenium (Ru) | Stabilizes the metal center and facilitates hydride transfer. | 2-(Aminomethyl)pyridine−Phosphine (B1218219) Ruthenium(II) Complexes. acs.org |

| Olefin Polymerization | Iron (Fe), Nickel (Ni) | Controls polymer chain growth and molecular weight. | Amino-pyridine Iron(II) complexes for ATRP of styrene. nsf.gov |

| Oxidation Catalysis | Cobalt (Co), Copper (Cu) | Forms stable complexes with potential labile sites for substrate/oxidant interaction. | Pyridine-armed reinforced cyclen chelators. nih.gov |

Heterogeneous Catalysis Development

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, there is a growing focus on developing heterogeneous catalysts. This is often achieved by immobilizing a homogeneous catalyst onto a solid support. nih.govresearchgate.net Ligands like this compound can be anchored to various materials, including polymers (e.g., polystyrene), silica (B1680970), or molecular sieves. nih.govnih.gov

This approach combines the high activity and selectivity of molecular catalysts with the practical benefits of heterogeneous systems, such as simplified product purification and catalyst reusability. nih.gov For example, primary amino acid-derived catalysts supported on aminomethylated polystyrene have been successfully used and recycled in asymmetric rearrangement reactions. nih.gov The immobilization can also prevent catalyst deactivation pathways like dimerization, thereby extending the catalyst's lifetime. rsc.org Cerium-based polyoxometalates intercalated in layered double hydroxides have been used as reusable heterogeneous catalysts for the oxidation of pyridines. researchgate.net

Use as a Chiral Auxiliary or Ligand (if applicable)

In asymmetric synthesis, the goal is to produce a specific enantiomer of a chiral molecule. This is often achieved using chiral ligands or auxiliaries that control the stereochemical outcome of a reaction. nih.gov While this compound itself is achiral, it can be readily modified to create a chiral ligand. By introducing a stereocenter into the N-propyl group, the resulting ligand can coordinate to a metal and create a chiral environment, directing reactions to favor one enantiomeric product.

The development of chiral pyridine derivatives is a significant area of research. chim.it For example, C1-symmetric aminopyridine ligands derived from natural products like camphor have been used with copper(II) to catalyze asymmetric Henry reactions with excellent enantioselectivity (up to 98% ee). nih.govresearchgate.net The design of such ligands is crucial, as the unique electronic properties and coordinating ability of the pyridine nitrogen can sometimes pose challenges, such as catalyst deactivation. chim.it The successful application of chiral P,N-ligands (containing phosphorus and nitrogen donors) has demonstrated that nonsymmetrical ligands can be highly effective and, in many cases, outperform traditional C2-symmetric ligands. nih.gov

| Chiral Ligand Type | Catalytic System | Asymmetric Reaction | Reported Enantioselectivity |

|---|---|---|---|

| C1-Symmetric Aminopyridine | Copper(II) Acetate (B1210297) | Henry Reaction (Nitroaldol) | Up to 98% ee. nih.govresearchgate.net |

| Chiral Diphosphine-Aminopyridine | Ruthenium(II) | Transfer Hydrogenation of Ketones | Up to 94% ee. acs.org |

| Chiral P,N-Ligands (e.g., PHOX) | Various Metals (Pd, Ir, etc.) | Various (e.g., Heck, Hydrogenation) | High levels of enantiocontrol. nih.gov |

Intermediate in the Synthesis of Complex Organic Molecules

The 2-aminopyridine (B139424) moiety is a valuable pharmacophore and a versatile precursor for the synthesis of a wide array of more complex molecules, particularly nitrogen-containing heterocycles. nih.govrsc.org Its functional groups—the nucleophilic amine and the pyridine ring—provide multiple reaction sites for building molecular complexity. nih.gov

Preparation of Heterocyclic Systems

This compound is an ideal starting material for constructing fused heterocyclic systems. The exocyclic amine can react with various electrophiles to form new rings. A prominent application is in the synthesis of imidazo[1,2-a]pyridines, a class of compounds with significant biological activity. This is typically achieved through a multicomponent reaction involving a 2-aminopyridine, an aldehyde, and an acetylene, often catalyzed by copper. researchgate.net Similarly, reaction with α-haloketones can also yield the imidazo[1,2-a]pyridine core.

Furthermore, the 2-aminopyridine structure is a key building block for pyrimidine-based compounds. Condensation reactions with appropriate precursors can lead to the formation of fused pyridopyrimidine structures. These synthetic strategies are crucial for accessing diverse molecular scaffolds for drug discovery and materials science.

| Starting Material | Reagents | Resulting Heterocyclic System | Reference Example |

|---|---|---|---|

| 2-Aminopyridine derivative | Aldehyde, Phenylacetylene, Copper Catalyst | Imidazo[1,2-a]pyridine | Copper-catalyzed three-component reaction. researchgate.net |

| 2-Aminopyridine derivative | α-Haloketone | Imidazo[1,2-a]pyridine | DBU-catalyzed cyclization. researchgate.net |

| 2-Aminopyridine derivative | Enaminone, Malononitrile | Substituted 2-amino-3-cyanopyridine (B104079) | Multicomponent one-pot reaction. nih.gov |

Formation of Chemical Precursors

Beyond direct use in building heterocycles, this compound can be converted into more elaborate chemical precursors. The pyridine ring can undergo electrophilic substitution, although it is less reactive than benzene. libretexts.org More commonly, functional groups are introduced by first converting the pyridine to its N-oxide, which activates the 2- and 4-positions for nucleophilic substitution or other transformations. researchgate.net

The secondary amine can be acylated or undergo further alkylation to create tertiary amines. nih.gov For example, a series of N-alkyl-N-substituted phenylpyridin-2-amine derivatives were synthesized from substituted 2-chloropyridines and anilines as part of a drug discovery program targeting tubulin polymerization. nih.gov Additionally, functionalized pyrazoles, which are important pharmacophores, can be used as synthetic intermediates in transition metal-catalyzed cross-coupling reactions to be joined with other molecular fragments. mdpi.com This step-wise functionalization makes the 2-aminopyridine scaffold a versatile platform for creating libraries of compounds for biological screening.

Applications in Material Science

Specific research detailing the use of this compound as a monomer, ligand, or functional component in the synthesis of polymers, coordination polymers, metal-organic frameworks (MOFs), or other advanced materials is not available in the provided search results. While amine-functionalized ligands are widely used in material science, the role and performance of the this compound variant have not been specifically documented. rsc.orgnih.govmdpi.com

Role in Green Chemical Processes

There is no specific information available regarding the role of this compound in green chemical processes. This includes its use as a recyclable catalyst or ligand, its application in aqueous media, or its involvement in syntheses utilizing green solvents or energy-efficient methods like microwave irradiation. nih.govrsc.orgrsc.org General green synthesis approaches for pyridine derivatives have been developed, but the specific contribution or application of this compound within this context is not detailed in the existing literature. rsc.orgnih.gov

Coordination Chemistry and Metal Complex Formation with N Propylpyridin 2 Amine

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-propylpyridin-2-amine and its derivatives generally involves the reaction of the ligand with a metal salt in a suitable solvent. Characterization of these complexes is carried out using a range of spectroscopic and analytical techniques to determine their structure and properties.

A variety of transition metal complexes with ligands similar to this compound have been synthesized and studied. These include complexes of copper(II), iron(III), nickel(II), cobalt(II), manganese(II), zinc(II), and cadmium(II). cyberleninka.ru The synthesis of these complexes is typically achieved by mixing the aminopyridine ligand with the corresponding metal salt in an appropriate solvent, sometimes with gentle heating. jscimedcentral.com

The characterization of these complexes relies on several instrumental methods. Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyridine (B92270) and amino groups. cyberleninka.ru Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the structure of the ligand in the complex, although paramagnetic complexes may show broadened signals. cyberleninka.runsf.gov Mass spectrometry is employed to determine the molecular weight of the complex. jscimedcentral.com Single-crystal X-ray diffraction provides detailed information about the solid-state structure, including bond lengths and angles. nsf.gov

For instance, iron(II) complexes with related amino-pyridine ligands have been synthesized and characterized, revealing dimeric structures in the solid state. nsf.gov Similarly, a range of complexes with the general formula ML22, where M can be Cu(II), Ni(II), or Co(II) and L is a substituted aminophosphonate derivative of pyridine, have been prepared and characterized. researchgate.net

Table 1: Examples of Synthesized Transition Metal Complexes with Aminopyridine-type Ligands

| Metal Ion | Ligand Type | General Formula of Complex | Characterization Techniques | Reference |

| Fe(II) | Amino-pyridine | [[2-[(2,6-Me2-C6H3)NHCH(R)]C5H4N]FeCl2]2 | X-ray Diffraction, NMR | nsf.gov |

| Cu(II) | Pyridinophane (RPy2N2) | [CuII(RPy2N2)]2+ | NMR | tcu.edu |

| Ni(II) | Pyridine | [NiCl2(py)4] | IR, Mass Spec, X-ray | jscimedcentral.comwikipedia.org |